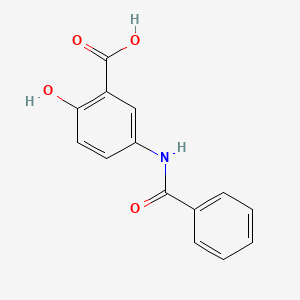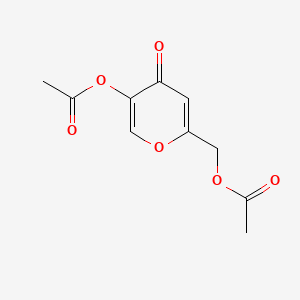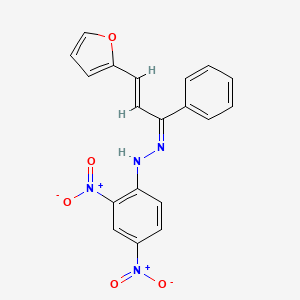![molecular formula C21H18N4O B11998832 6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)
6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE is a complex organic compound with the molecular formula C21H18N4O It is known for its unique structure, which includes a pyrano[2,3-c]pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes and malononitrile in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-AMINO-3-METHYL-4-P-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
- 6-AMINO-3-PHENYL-4-P-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
- 6-AMINO-3-METHYL-1,4-DIPHENYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
Uniqueness
What sets 6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the o-tolyl group, for example, can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in biological assays .
Propriétés
Formule moléculaire |
C21H18N4O |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
6-amino-3-methyl-4-(2-methylphenyl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H18N4O/c1-13-8-6-7-11-16(13)19-17(12-22)20(23)26-21-18(19)14(2)24-25(21)15-9-4-3-5-10-15/h3-11,19H,23H2,1-2H3 |
Clé InChI |
FSWTZHXFPXWQOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)


![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)

![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)

![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
